molecular formula C15H19F2N3O B12384979 Bexicaserin CAS No. 2035818-24-5

Bexicaserin

货号: B12384979
CAS 编号: 2035818-24-5
分子量: 295.33 g/mol
InChI 键: KGOOOHQKLRUVSF-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bexicaserin is a small molecule compound currently under investigation for its potential therapeutic effects, particularly in the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs). It is known for its selective activation of the 5-hydroxytryptamine 2C (5-HT2C) receptor, which plays a role in modulating various neurological functions .

准备方法

The synthetic routes and reaction conditions for bexicaserin have not been extensively detailed in publicly available sources. it is known that the compound is being developed by Longboard Pharmaceuticals, which focuses on creating highly selective G protein-coupled receptor (GPCR) modulators . Industrial production methods are likely to involve standard organic synthesis techniques, including the formation of the diazepinoindole core structure and subsequent functionalization to introduce the difluoroethyl and carboxamide groups.

化学反应分析

Bexicaserin, like many small molecules, can undergo various chemical reactions. The types of reactions it may undergo include:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the molecule.

科学研究应用

Bexicaserin has shown promise in several scientific research applications, particularly in the field of neurology. It is being investigated for its potential to reduce seizure frequency in patients with DEEs. Clinical trials have demonstrated a significant reduction in countable motor seizures, making it a potential therapeutic option for conditions like Dravet syndrome and Lennox-Gastaut syndrome .

作用机制

The mechanism of action of bexicaserin involves its selective activation of the 5-HT2C receptor, a subtype of serotonin receptor. This receptor is involved in various neurological processes, including the modulation of seizure activity, mood regulation, and appetite control. By selectively activating the 5-HT2C receptor, this compound can modulate these processes without affecting other serotonin receptor subtypes, thereby reducing the risk of adverse effects .

相似化合物的比较

Bexicaserin can be compared with other compounds that target the 5-HT2C receptor, such as lorcaserin. While both compounds activate the 5-HT2C receptor, this compound is designed to be highly selective for this receptor subtype, minimizing its interaction with other serotonin receptors like 5-HT2B and 5-HT2A . This selectivity is expected to result in a better safety profile and fewer side effects compared to less selective compounds.

Similar compounds include:

This compound’s unique selectivity for the 5-HT2C receptor sets it apart from these compounds, potentially offering a more targeted and safer therapeutic option for patients with DEEs and other neurological disorders.

属性

CAS 编号

2035818-24-5

分子式

C15H19F2N3O

分子量

295.33 g/mol

IUPAC 名称

(3R)-N-(2,2-difluoroethyl)-3-methyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-5-carboxamide

InChI

InChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m0/s1

InChI 键

KGOOOHQKLRUVSF-VIFPVBQESA-N

手性 SMILES

C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F

规范 SMILES

CC1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。